molecular formula C9H5NO2 B078156 5,8-Quinolinedione CAS No. 10470-83-4

5,8-Quinolinedione

Cat. No.: B078156
CAS No.: 10470-83-4
M. Wt: 159.14 g/mol
InChI Key: NVJSPQCVDHGYRE-UHFFFAOYSA-N
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Description

5,8-Quinolinedione is a useful research compound. Its molecular formula is C9H5NO2 and its molecular weight is 159.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 682996. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5,8-Quinolinedione is a compound that has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, mechanism of action, structure-activity relationships, and recent research findings.

Overview of Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

  • Anticancer Activity : It has shown promise against various cancer cell lines, including melanoma, glioblastoma, and breast cancer.
  • Antimicrobial Properties : The compound demonstrates antibacterial, antifungal, and antiviral activities.
  • Antimalarial Effects : Natural derivatives have been found to possess antimalarial properties.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. One key target is the enzyme nicotinamide adenine dinucleotide phosphate (NADPH)-quinone oxidoreductase (NQO1), which plays a crucial role in cellular redox balance and detoxification processes. The interaction with NQO1 leads to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. Modifications at the C-6 and C-7 positions significantly influence the compound's potency and selectivity. For instance:

  • Substituents at C-6 : Alkoxy groups have been shown to enhance activity against specific cancer cell lines.
  • Substituents at C-7 : The introduction of various functional groups can either increase or decrease cytotoxicity.

Table 1 summarizes the cytotoxic activity of selected derivatives against different cancer cell lines:

CompoundCell LineIC50 (µM)Selectivity Index
6-Chloro-7-methoxy-5,8-QDMDA-MB-2312.718.4
7-Alkoxy DerivativeC-320.59>20
6,7-Dichloro-5,8-QDSNB-191.52-
CisplatinMDA-MB-23150-

Note: IC50 values represent the concentration required to inhibit cell proliferation by 50% compared to control cells.

Recent Research Findings

Recent studies have expanded our understanding of the pharmacological potential of this compound:

  • Anticancer Studies : A review highlighted that certain synthetic derivatives exhibited superior anticancer activity compared to natural compounds . For example, derivatives with propoxy groups showed enhanced activity against breast cancer cells with an IC50 value significantly lower than that of cisplatin.
  • Antimicrobial Activity : Research has confirmed that natural and synthetic derivatives possess strong antibacterial and antifungal properties. Some compounds were effective against resistant strains of bacteria .
  • Case Studies : Clinical studies have explored the use of this compound derivatives in treating leukemia and other malignancies. Although some compounds demonstrated high toxicity leading to halted clinical trials, ongoing research aims to modify these compounds for improved safety profiles .

Properties

IUPAC Name

quinoline-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO2/c11-7-3-4-8(12)9-6(7)2-1-5-10-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJSPQCVDHGYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C=CC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146665
Record name 5,8-Dihydroquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10470-83-4
Record name 5,8-Dihydroquinoline-5,8-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010470834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,8-Dihydroquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 23.2 g of 5-hydroxyquinoline in 1600 ml of methanol in an ice bath was added a total of 36 g of potassium dihydrogen phosphate and 96 g of potassium nitroso disulfonate in 8.8 liters of water in five portions over a 1 hour period. The mixture was then stirred overnight at room temperature, followed by extraction with four 1500 ml portions of chloroform. The extracts were combined, dried, filtered through alumina and evaporated to dryness, giving 12.0 g of crude product. An analytical sample was prepared by crystallization from petroleum ether, mp 110° C.
Quantity
23.2 g
Type
reactant
Reaction Step One
Name
potassium dihydrogen phosphate
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
1600 mL
Type
solvent
Reaction Step One
Name
Quantity
8.8 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.